N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The thiazole ring is known for its role in various pharmacological applications, including anti-cancer and anti-inflammatory effects.
This compound can be sourced from various chemical suppliers and research databases, including Sigma-Aldrich and PubChem. It is often studied for its structural properties and biological implications in drug development.
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can be classified as:
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves several steps:
Technical details regarding specific reagents, solvents, and reaction conditions are essential for replicating the synthesis in a laboratory setting.
The molecular structure of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can be represented using various structural formulas:
CC(=O)Nc1cc(c(c(c1OC)OC)OC)c2ncc(s2)C=CCCl
YYDVVEMDYMZIIL-UHFFFAOYSA-N
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide may undergo various chemical reactions typical of thiazole and amide functionalities:
The mechanism of action for N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is primarily linked to its interaction with biological targets:
Research into the specific molecular targets and pathways affected by this compound is ongoing and crucial for understanding its therapeutic potential.
Relevant data regarding these properties can aid in determining the appropriate handling and storage conditions for this compound.
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: